

# discovery and synthesis of "KRAS G12C inhibitor 18"

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## Compound of Interest

Compound Name: KRAS G12C inhibitor 18

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## An In-Depth Technical Guide on the Discovery and Synthesis of KRAS G12C Inhibitors

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of KRAS G12C inhibitors, a groundbreaking class of targeted cancer therapies. While the specific designation "**KRAS G12C inhibitor 18**" is not prominently cited in publicly available literature, this document will focus on the core principles and methodologies that underpin the development of these critical therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals.

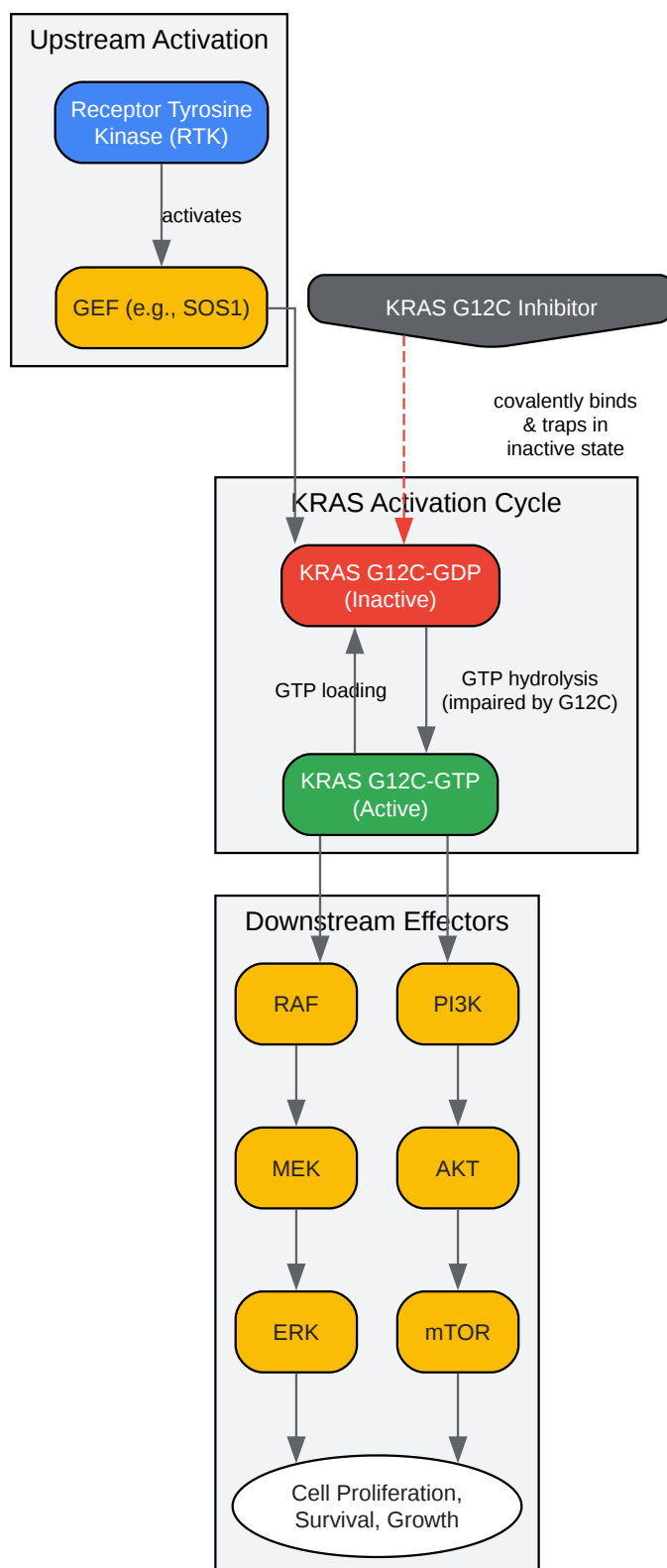
## Introduction to KRAS G12C and Its Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP-bound (active) state and the lack of deep binding pockets. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly common in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2][3] This mutation introduces a reactive cysteine residue that has become the key target for a new class of covalent inhibitors.

These inhibitors function by irreversibly binding to the mutant cysteine in the GDP-bound (inactive) state of KRAS G12C.[4] This covalent modification locks the protein in its inactive conformation, preventing it from engaging with downstream effector proteins and thereby inhibiting the pro-proliferative MAPK and PI3K-AKT signaling pathways.[1][5]

## The KRAS Signaling Pathway

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. The G12C mutation impairs the ability of GAPs to bind, trapping KRAS in a constitutively active state and leading to uncontrolled cell growth, proliferation, and survival.<sup>[1]</sup>



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Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

## Discovery and Synthesis of KRAS G12C Inhibitors

The discovery of a switch II pocket on the surface of KRAS G12C was a pivotal moment that enabled the design of covalent inhibitors. The general structure of these inhibitors consists of a scaffold that provides binding affinity to this pocket and an electrophilic warhead, typically an acrylamide, that forms a covalent bond with the thiol group of the mutant cysteine.

While the specific synthesis of "**KRAS G12C inhibitor 18**" is not detailed in the available literature, a general synthetic approach for this class of compounds often involves multi-step organic synthesis. Key steps typically include the construction of a core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties, and finally, the addition of the acrylamide warhead.

## Quantitative Data for Representative KRAS G12C Inhibitors

The clinical development of KRAS G12C inhibitors has been rapid, with two agents, sotorasib and adagrasib, receiving FDA approval.<sup>[3][6]</sup> Divarasib is another promising inhibitor in later stages of development.<sup>[7]</sup> The following tables summarize key clinical trial data for these compounds in NSCLC and CRC.

**Table 1: Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)**

Inhibitor	Clinical Trial	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (mPFS)	Median Overall Survival (mOS)
Sotorasib	CodeBreak100 <sup>[6][7]</sup>	37.1%	80.6%	6.8 months	12.5 months
Adagrasib	KRYSTAL-1 <sup>[6][8]</sup>	42.9%	79.5%	6.5 months	12.6 months
Divarasib	Phase 1 <sup>[7]</sup>	53.4%	87.9%	13.1 months	Not Reached

**Table 2: Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)**

Inhibitor	Treatment	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (mPFS)
Sotorasib	Monotherapy[9]	9.7%	82.3%	4.0 months
Adagrasib	Monotherapy[10]	19%	86%	5.6 months
Adagrasib + Cetuximab	Combination[9][10]	42-46%	100%	6.9 months
Divarasib	Monotherapy[9]	36%	85.5%	5.6 months
Divarasib + Cetuximab	Combination[9]	62.5%	-	8.1 months

## Experimental Protocols

The evaluation of KRAS G12C inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

## Biochemical Assays

- KRAS G12C Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR):
  - Immobilize biotinylated KRAS G12C protein on a streptavidin-coated sensor chip.
  - Prepare a series of dilutions of the inhibitor in a suitable running buffer.
  - Inject the inhibitor solutions over the sensor chip and monitor the binding response in real-time.
  - Calculate the association ( $k_{on}$ ) and dissociation ( $k_{off}$ ) rate constants to determine the binding affinity ( $K_D$ ).
- GTP-RAS Pulldown Assay:

- Culture KRAS G12C mutant cells and treat with varying concentrations of the inhibitor.
- Lyse the cells and incubate the lysates with a RAF-RBD (RAS-binding domain) affinity resin to specifically pull down active, GTP-bound KRAS.
- Elute the bound proteins and analyze the levels of KRAS G12C by Western blotting.

## Cell-Based Assays

- Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®):
  - Seed KRAS G12C mutant and wild-type cell lines in 96-well plates.
  - Treat the cells with a serial dilution of the inhibitor for 72 hours.
  - Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
  - Measure luminescence and calculate the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of cell growth).
- Downstream Signaling Pathway Analysis (Western Blotting):
  - Treat KRAS G12C mutant cells with the inhibitor for various time points.
  - Lyse the cells and separate the proteins by SDS-PAGE.
  - Transfer the proteins to a membrane and probe with primary antibodies against phosphorylated and total ERK and AKT.
  - Use secondary antibodies conjugated to a detection enzyme to visualize the protein bands and assess the inhibition of downstream signaling.

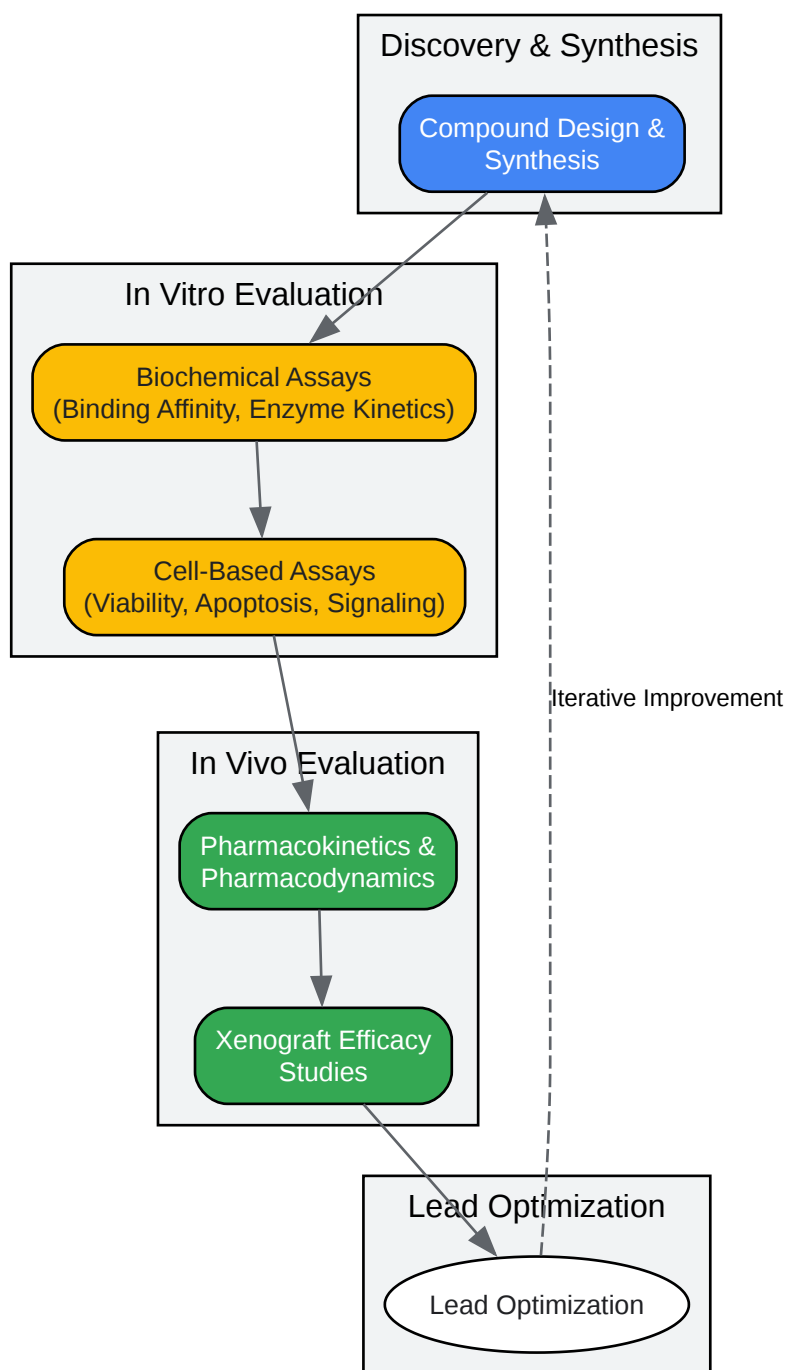
## In Vivo Efficacy Studies

- Xenograft Tumor Model:
  - Implant KRAS G12C mutant cancer cells subcutaneously into immunocompromised mice.

- Once tumors reach a palpable size, randomize the mice into vehicle control and inhibitor treatment groups.
- Administer the inhibitor orally or via intraperitoneal injection at a predetermined dose and schedule.
- Measure tumor volume regularly and monitor the body weight of the mice.
- At the end of the study, excise the tumors for further analysis (e.g., pharmacodynamic markers).

## Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel KRAS G12C inhibitor.



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Caption: A generalized experimental workflow for the development of KRAS G12C inhibitors.

## Conclusion



The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. Through a deep understanding of the structural biology of the mutant protein and innovative drug design, researchers have successfully drugged a target once thought to be intractable. The ongoing research focuses on overcoming resistance mechanisms, exploring combination therapies, and developing inhibitors for other KRAS mutations. The methodologies and data presented in this guide provide a foundational understanding for professionals in the field of oncology drug discovery and development.

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